3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring. The presence of a cyclopropylmethyl group and a methyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with formamidine acetate can lead to the formation of the pyrido[4,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their kinase inhibitory properties and are used in cancer research.
Uniqueness
3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C12H17N3O |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3O/c1-8-14-11-4-5-13-6-10(11)12(16)15(8)7-9-2-3-9/h9,13H,2-7H2,1H3 |
InChI Key |
VSRDHPAMEPXPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=O)N1CC3CC3 |
Origin of Product |
United States |
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